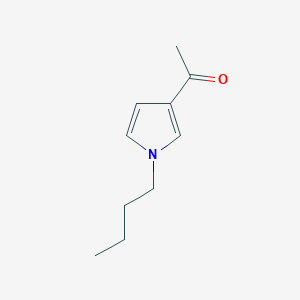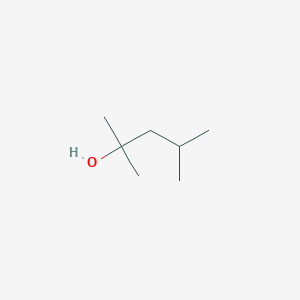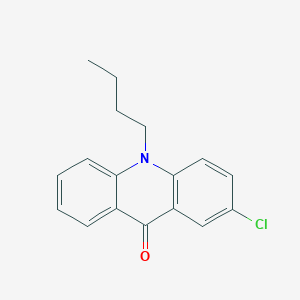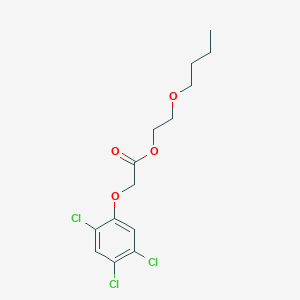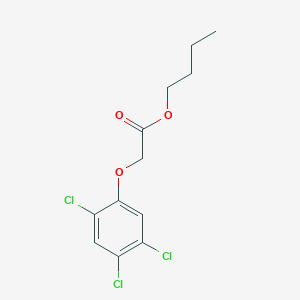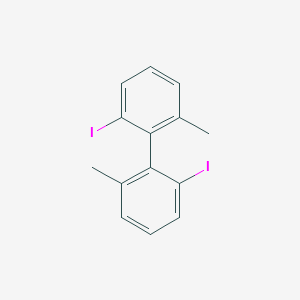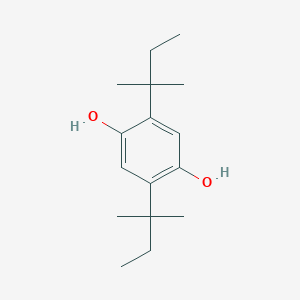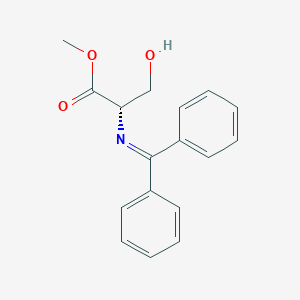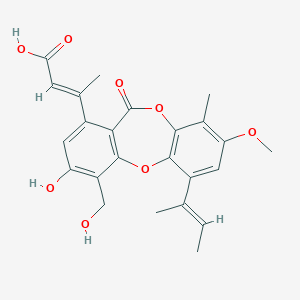
Auranticin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Auranticin A is a natural compound that has been isolated from the marine bacterium Streptomyces sp. CNQ-509. This compound has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
科学的研究の応用
1. Auranticin and Immune Response
Auranticin has been studied for its effects on the immune system. For instance, a study investigated the effect of aurantin (a component of auranticin) on phagocytosis and the induction of synthesis of hemolysins. This research highlighted its potential influence on RNA synthesis and its impact on the immune response (Grutman & Orgel, 1970).
2. Anticancer and Antiviral Properties
Research has explored auranticin's constituents like Aurantiamide, which shows potential as a protease inhibitor against COVID-19. Additionally, this compound demonstrates anti-cancer, anti-inflammatory, and antinociceptive activities, indicating a broad spectrum of potential therapeutic applications (Sengupta, 2020).
3. Cardiovascular Benefits
Aurantii Fructus, associated with auranticin, has been used in traditional medicine, particularly for cardiovascular symptoms. Studies have shown that it can significantly prevent decreases in various cardiovascular parameters under ischemic conditions, suggesting notable anti-ischemic effects (Kang et al., 2007).
4. Biochemical Analysis and Quality Control
Studies focusing on Aurantii fructus have identified various compounds belonging to different structure types. These analyses are crucial for understanding the quality control of this herb, which is essential for its effective use in various applications, including potentially auranticin-related research (He et al., 2018).
5. Antibacterial and Cytotoxic Activities
Research on aurantimycins, related to auranticin, has demonstrated their strong activity against Gram-positive bacteria and cytotoxic effects against certain cell lines. These findings suggest potential applications in developing antibacterial agents and studying their effects on various cell types (Gräfe et al., 1995).
6. Influence on Chemotaxis and Signal Transduction
Auranticin's influence extends to studies on chemotaxis and signal transduction. For example, investigations on Spirochaeta aurantia, which may involve auranticin components, have revealed insights into membrane potential and its role in chemosensory signal transduction, indicating a complex biological interaction (Goulbourne & Greenberg, 1981).
7. Anti-Metastasis and Apoptotic Effects
Studies on Korean Citrus aurantium L., linked to auranticin, have shown significant anti-metastasis effects and apoptosis induction in certain cancer cell lines. These findings support the potential therapeutic use of compounds derived from Citrus aurantium L. in cancer treatment (Park et al., 2014; Lee et al., 2011).
8. Antidepressant-like Effects and Neurotransmitter Modulation
Algae-derived components like Aurantiochytrium, which might be connected to auranticin, have shown potential antidepressant-like effects. These effects are thought to be mediated through the modulation of neurotransmitter systems and the reduction of neuroinflammation (Sasaki et al., 2019).
9. Potential in Anxiety Treatment
Research involving Citrus aurantium, related to auranticin, has demonstrated beneficial effects in treating anxiety. Both oral administration and inhalation of Citrus aurantium have been found effective in various clinical conditions (Mannucci et al., 2018).
特性
CAS番号 |
133943-50-7 |
|---|---|
製品名 |
Auranticin A |
分子式 |
C24H24O8 |
分子量 |
440.4 g/mol |
IUPAC名 |
(E)-3-[1-[(E)-but-2-en-2-yl]-9-hydroxy-10-(hydroxymethyl)-3-methoxy-4-methyl-6-oxobenzo[b][1,4]benzodioxepin-7-yl]but-2-enoic acid |
InChI |
InChI=1S/C24H24O8/c1-6-11(2)15-9-18(30-5)13(4)21-23(15)31-22-16(10-25)17(26)8-14(12(3)7-19(27)28)20(22)24(29)32-21/h6-9,25-26H,10H2,1-5H3,(H,27,28)/b11-6+,12-7+ |
InChIキー |
NTOXIMPFEPXTTB-GNXRPPCSSA-N |
異性体SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)/C(=C/C(=O)O)/C)C(=O)O2)C)OC |
SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)C(=CC(=O)O)C)C(=O)O2)C)OC |
正規SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)C(=CC(=O)O)C)C(=O)O2)C)OC |
同義語 |
auranticin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



